

# common off-target effects of Telaglenastat Hydrochloride

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## Compound of Interest

Compound Name: *Telaglenastat Hydrochloride*

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## Telaglenastat Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common off-target effects of Telaglenastat (CB-839) Hydrochloride. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.

### Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Telaglenastat (CB-839)?

A1: Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine for energy production and biosynthesis.[2][3][4] By inhibiting GLS1, Telaglenastat disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, apoptosis.[2][5]

Q2: What are the known molecular off-target effects of Telaglenastat?

A2: Telaglenastat is highly selective for the two splice variants of GLS1, kidney-type (KGA) and glutaminase C (GAC), over the liver isoform, glutaminase 2 (GLS2).[1] While comprehensive

screening data against a broad panel of unrelated kinases and other enzymes are not readily available in the public domain, its high selectivity for GLS1 is a key feature highlighted in preclinical studies.[3] The primary molecular "off-target" that is well-characterized is its significantly lower potency against GLS2.

Q3: What are the most common off-target effects observed in a clinical setting (adverse events)?

A3: In clinical trials, Telaglenastat has been generally well-tolerated.[2][6][7] The most frequently reported treatment-related adverse events (AEs) are typically mild to moderate (Grade 1-2) and include:

- Fatigue[2][8][9]
- Nausea[2][8][9]
- Increased Alanine Aminotransferase (ALT)[2][9]
- Increased Aspartate Aminotransferase (AST)[2]
- Photophobia[2][9]

These systemic effects are considered off-target in that they affect non-tumor tissues. The elevations in liver enzymes (ALT/AST) are generally laboratory abnormalities and are monitored during treatment.[2]

Q4: How does the selectivity of Telaglenastat for GLS1 over GLS2 impact its off-target profile?

A4: The selectivity of Telaglenastat for GLS1 is a critical aspect of its safety profile. GLS2, the isoform less potently inhibited by Telaglenastat, is predominantly expressed in the liver and plays a role in normal physiological processes.[10] By sparing GLS2, Telaglenastat is thought to minimize certain toxicities that might arise from non-selective glutaminase inhibition.

## Troubleshooting Guides

Issue 1: Unexpectedly high cell viability in in vitro proliferation assays.

- Possible Cause 1: Low Glutamine Dependence. The cell line being used may not be highly dependent on glutamine metabolism for proliferation.
  - Troubleshooting Tip: Confirm the glutamine dependence of your cell line. This can be done by culturing cells in glutamine-deprived media and observing the effect on proliferation. Sensitivity to Telaglenastat has been shown to correlate with a cell line's dependence on extracellular glutamine.[5]
- Possible Cause 2: Insufficient Drug Concentration or Incubation Time. The concentration of Telaglenastat may be too low, or the treatment duration too short to elicit an anti-proliferative effect.
  - Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values can vary significantly between cell lines.
- Possible Cause 3: Metabolic Reprogramming. Cancer cells can adapt their metabolic pathways to overcome the inhibition of a single enzyme.
  - Troubleshooting Tip: Consider combination therapies. Preclinical studies have shown that combining Telaglenastat with inhibitors of other metabolic pathways (e.g., glycolysis inhibitors) can have synergistic effects.[3][11]

#### Issue 2: Inconsistent results in glutaminase activity assays.

- Possible Cause 1: Assay Conditions. The conditions of the coupled enzymatic assay, such as enzyme and substrate concentrations, can affect the results.
  - Troubleshooting Tip: Optimize the assay conditions as described in the experimental protocols section. Ensure that the glutamate dehydrogenase (GDH) used in the coupled reaction is not rate-limiting.
- Possible Cause 2: Drug-Enzyme Dissociation. Telaglenastat has a slow dissociation from GLS1.[2] Preparation of cell or tissue lysates under certain conditions can cause the drug to dissociate, leading to an underestimation of its inhibitory effect.

- Troubleshooting Tip: Use a lysis buffer with high salt and low phosphate concentrations to preserve the Telaglenastat-GLS1 complex during sample preparation for activity measurements.[2]

## Quantitative Data

Table 1: In Vitro Potency of Telaglenastat (CB-839)

Target	Assay System	IC50	Reference
<b>GLS1 (KGA/GAC splice variants)</b>	<b>Recombinant Human GAC</b>	<b>24 nM</b>	<b>Calithera Biosciences</b>
Endogenous GLS1	Mouse Kidney Homogenate	23 nM	[1]
Endogenous GLS1	Mouse Brain Homogenate	28 nM	[1]

| GLS2 | Not specified | > 5,000 nM | Calithera Biosciences |

Table 2: Common Treatment-Related Adverse Events (Any Grade) from a Phase I Study

Adverse Event	Frequency	Reference
<b>Fatigue</b>	<b>23%</b>	<b>[2][8]</b>
Nausea	19%	[2][8]
ALT Increased	17%	[2]
AST Increased	13%	[2]

| Photophobia | 11% |[2] |

## Experimental Protocols

### 1. Biochemical Glutaminase (GLS) Activity Assay

This protocol is based on a coupled enzymatic assay that measures the production of glutamate.

- Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to  $\alpha$ -ketoglutarate, in a reaction that reduces NADP<sup>+</sup> to NADPH. The increase in NADPH is monitored by fluorescence.
- Materials:
  - Recombinant human GAC (rHu-GAC)
  - Telaglenastat (CB-839)
  - L-Glutamine
  - Glutamate Dehydrogenase (GDH)
  - NADP<sup>+</sup>
  - Assay Buffer (e.g., Tris-based buffer at physiological pH)
  - 384-well microplate
  - Fluorescence plate reader (Ex340/Em460 nm)
- Procedure:
  - Prepare a 3x solution of rHu-GAC in assay buffer.
  - Prepare a 3x solution of GDH in assay buffer.
  - Prepare a 3x substrate solution containing NADP<sup>+</sup> and glutamine in assay buffer.
  - Serially dilute Telaglenastat in DMSO, and then further dilute in assay buffer.
  - In a 384-well plate, add 5  $\mu$ L of the Telaglenastat dilution (or DMSO vehicle control).
  - Add 5  $\mu$ L of the rHu-GAC solution and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

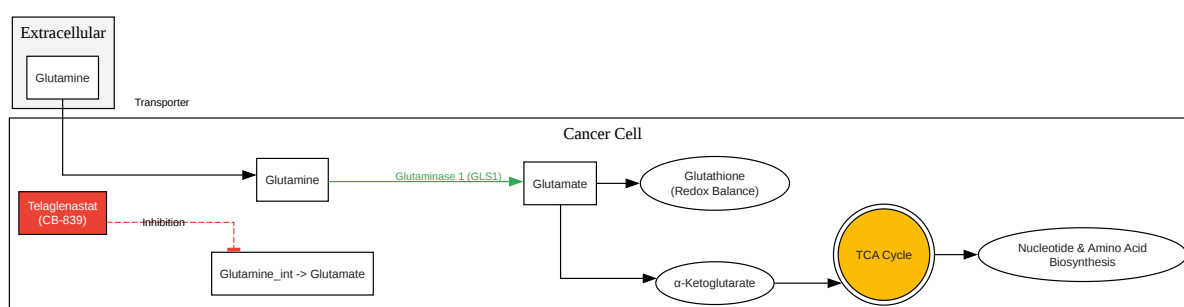
- Initiate the reaction by adding 5  $\mu$ L of the GDH solution followed immediately by 5  $\mu$ L of the substrate solution.
- Immediately begin monitoring the increase in fluorescence at Ex340/Em460 nm every minute for 15-30 minutes.
- Convert the rate of fluorescence increase to NADPH concentration using a standard curve.
- Calculate the percent inhibition for each Telaglenastat concentration relative to the DMSO control and determine the IC50 value.

## 2. Cellular Proliferation Assay (CellTiter-Glo®)

- Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
- Materials:
  - Cancer cell line of interest
  - Complete culture medium
  - Telaglenastat (CB-839)
  - 96-well clear bottom, opaque-walled plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit
  - Luminometer
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Prepare serial dilutions of Telaglenastat in complete culture medium.

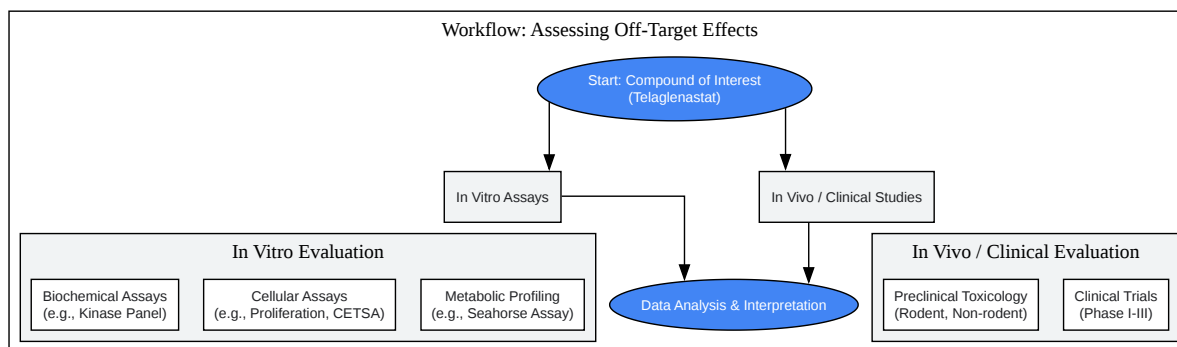
- Remove the existing medium from the cells and add the medium containing the various concentrations of Telaglenastat (or vehicle control).
- Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent viability relative to the vehicle control and determine the IC50 value.

## Visualizations



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Caption: On-target pathway of Telaglenastat action.



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Caption: General workflow for assessing off-target effects.

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